molecular formula C10H9IN2 B1407655 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine CAS No. 1447912-71-1

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

Cat. No. B1407655
CAS RN: 1447912-71-1
M. Wt: 284.1 g/mol
InChI Key: GSSLGMWFOZMALJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, also known as CPI-1, belongs to the class of heterocyclic compounds. It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The formula of this compound is C₁₀H₉IN₂ .


Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized and functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Molecular Structure Analysis

The molecular formula of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is C10H9IN2 . Its molecular weight is 284.1 g/mol.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthesis Methods

  • Iodocyclization Cascade for Imidazo[1,2-a]pyridines Synthesis : A method for synthesizing 3-iodoimidazo[1,2-a]pyridines involves an I2O5-mediated iodocyclization cascade with C═C bond cleavage, potentially applicable to 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (Zhou et al., 2019).
  • Three-Component Synthesis for Haloimidazo[1,2-a]pyridines : A method for synthesizing 1,3-disubstituted 4-haloimidazo[1,2-a]pyridines, including cyclopropyl variants, uses Grignard reagent and iodine (Enguehard-Gueiffier et al., 2015).
  • Copper-Catalyzed Synthesis : A copper-catalyzed process allows the synthesis of 2- and 3-iodoimidazo[1,2-a]pyridines, potentially adaptable for 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (Samanta et al., 2016).

Structural and Chemical Properties

  • Structural Investigations : X-ray studies of related compounds provide insights into structural and electronic properties, which can be relevant for understanding 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (Tafeenko et al., 1996).
  • Chemoselective Iodination : Studies on the iodination of imidazo[1,2-a]pyridine derivatives offer insights into selective modification processes, which can be applied to 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (Zhao et al., 2018).

Applications in Medicinal Chemistry

  • Therapeutic Potential : Imidazo[1,2-a]pyridine scaffolds, including 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, have shown potential in various therapeutic areas, such as anticancer, antimicrobial, and antiviral treatments (Deep et al., 2016).

Safety and Hazards

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is considered hazardous and is an irritant . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSLGMWFOZMALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=C(C=CC3=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-cyclopropylethanone (18.0 g), 5-iodopyridin-2-amine (5.2 g) and EtOH (100 ml) was heated at reflux for 16 h. The reaction mixture was then cooled to room temperature, and concentrated in vacuo. The resulting residue was diluted with DCM (200 ml), and washed with water (100 ml) and brine (100 ml). The DCM layer was dried over Na2SO4 and concentrated in vacuo. The crude product thus obtained was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (1.53 g) as a yellow solid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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